Cas no 86-29-3 (Diphenylacetonitrile)

Diphenylacetonitrile is an organic compound exhibiting excellent properties as a building block in synthetic chemistry. Its high purity and chemical stability facilitate the synthesis of diverse functional materials, while its potential for further modification enhances its utility in various industrial applications requiring tailored molecular structures.
Diphenylacetonitrile structure
Diphenylacetonitrile structure
商品名:Diphenylacetonitrile
CAS番号:86-29-3
MF:C14H11N
メガワット:193.243843317032
MDL:MFCD00001862
CID:34373
PubChem ID:6837

Diphenylacetonitrile 化学的及び物理的性質

名前と識別子

    • 2,2-Diphenylacetonitrile
    • BENZHYDRYL CYANIDE
    • DIPAN
    • DIPHENATRILE
    • DIPHENYL-A-CYANOMETHANE
    • DIPHENYLMETHYL CYANIDE
    • RARECHEM AQ A3 0160
    • Acetonitrile, diphenyl-
    • alpha-Cyanodiphenylmethane
    • alpha-phenyl-benzeneacetonitril
    • alpha-phenylbenzeneacetonitrile
    • alpha-Phenyl-benzeneacetonitrile
    • alpha-Phenylbenzylcyanide
    • alpha-Phenylphenylacetonitrile
    • a-Phenylbenzyl cyanide
    • a-Phenylphenylacetonitrile
    • Benzyhydrylcyanide
    • -Cyanodiphenylmethane
    • dibenzylcyanide
    • Difenylacetonitril
    • Diphenylacetonitrile
    • Diphenylacetonitrile Solution
    • Benzeneacetonitrile, alpha-phenyl-
    • NSC884
    • Diphenyl-.alpha.-cyanomethane
    • NCGC00259105-01
    • .alpha.-Cyanodiphenylmethane
    • NSC-884
    • AE-641/03255011
    • FT-0625250
    • MFCD00001862
    • EN300-20197
    • AS-12052
    • Diphenyl-alpha-cyanomethane
    • CAS-86-29-3
    • USAF KF-13
    • LEVOMETHADONE HYDROCHLORIDE IMPURITY E [EP IMPURITY]
    • alpha-Phenylbenzyl cyanide
    • Diphenylacetonitrile, 98%
    • EINECS 201-662-5
    • Tox21_302854
    • DTXCID80539
    • D0261
    • AC-25261
    • CS-W015768
    • WLN: NCYR&R
    • DTXSID4020539
    • Difenylacetonitril [Czech]
    • 86-29-3
    • BP-12820
    • 2,2-diphenyl-acetonitrile
    • QK4W106TKU
    • TimTec1_003810
    • Ph~2~C(H)CN
    • NSC130268
    • .alpha.-Phenylbenzylcyanide
    • EPA Pesticide Chemical Code 037901
    • BRN 1911160
    • BRD-K12971880-001-01-6
    • SR-01000393862-1
    • .ALPHA.-PHENYLBENZYL CYANIDE
    • Z104477222
    • diphenylacetonitril
    • Q-201006
    • DIPHENYLACETIC ACID NITRILE [MI]
    • SR-01000393862
    • .alpha.-Phenyl-benzeneacetonitrile
    • UNII-QK4W106TKU
    • NCGC00256362-01
    • PD065563
    • NCGC00249068-01
    • Diphenylmethylcyanide
    • METHADONE HYDROCHLORIDE IMPURITY E [EP IMPURITY]
    • AI3-17436
    • HY-W015052
    • HMS1544N04
    • FT-0667650
    • InChI=1/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14
    • Caswell No. 396
    • .alpha.-Phenylphenylacetonitrile
    • LS-7365
    • Tox21_201556
    • Benzhydrylcyanide
    • STK700770
    • Diphenyl acetonitrile
    • diphenyl-acetonitrile
    • AKOS000120009
    • Methadone Hydrochoride Imp. E (EP); Methadone Imp. E (EP); Diphenylacetonitrile; Methadone Hydrochloride Impurity E; Methadone Impurity E
    • AM90235
    • DIPHENYLACETONITRILE [EP IMPURITY]
    • A841600
    • SY008506
    • SCHEMBL181005
    • NSC 130268
    • D70408
    • CHEMBL3185477
    • Benzeneacetonitrile, .alpha.-phenyl-
    • a-Phenylbenzyl cyanide, a-Phenylphenylacetonitrile
    • NSC-130268
    • Q27287309
    • Acetonitrile, diphenyl- (6CI, 8CI)
    • α-Phenylbenzeneacetonitrile (ACI)
    • Diphenyl-α-cyanomethane
    • NSC 884
    • α-Phenylbenzyl cyanide
    • α-Phenylphenylacetonitrile
    • 80024-91-5
    • NS00039120
    • DB-319224
    • MDL: MFCD00001862
    • インチ: 1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H
    • InChIKey: NEBPTMCRLHKPOB-UHFFFAOYSA-N
    • ほほえんだ: N#CC(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 1911160

計算された属性

  • せいみつぶんしりょう: 193.08900
  • どういたいしつりょう: 193.089
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 23.8A^2

じっけんとくせい

  • 色と性状: 白色結晶
  • 密度みつど: 1.1061 (rough estimate)
  • ゆうかいてん: 73.0 to 76.0 deg-C
  • ふってん: 181 °C/12 mmHg(lit.)
  • フラッシュポイント: 120 ºC
  • 屈折率: 1.5850 (estimate)
  • ようかいど: INSOLUBLE
  • すいようせい: 不溶性
  • PSA: 23.79000
  • LogP: 3.34208
  • マーカー: 3316
  • ようかいせい: エタノールやエーテルに可溶である。

Diphenylacetonitrile セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S37/39
  • RTECS番号:AL9800000
  • 危険物標識: Xi
  • TSCA:Yes
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Sealed in dry,Room Temperature

Diphenylacetonitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Diphenylacetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20197-0.1g
2,2-diphenylacetonitrile
86-29-3 95%
0.1g
$19.0 2023-09-16
Enamine
EN300-20197-0.5g
2,2-diphenylacetonitrile
86-29-3 95%
0.5g
$21.0 2023-09-16
Enamine
EN300-20197-1.0g
2,2-diphenylacetonitrile
86-29-3 95%
1.0g
$26.0 2023-07-07
Enamine
EN300-20197-10.0g
2,2-diphenylacetonitrile
86-29-3 95%
10.0g
$32.0 2023-07-07
Enamine
EN300-20197-0.05g
2,2-diphenylacetonitrile
86-29-3 95%
0.05g
$19.0 2023-09-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D807099-2.5kg
Diphenylacetonitrile
86-29-3 99%
2.5kg
¥1,412.00 2022-01-10
eNovation Chemicals LLC
D409097-100g
Diphenylacetonitrile
86-29-3 97%
100g
$200 2024-05-24
abcr
AB177575-100 g
Diphenylacetonitrile, 99%; .
86-29-3 99%
100 g
€58.80 2023-07-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017528-500g
Diphenylacetonitrile
86-29-3 99%
500g
¥334 2024-05-21
Chemenu
CM255387-500g
2,2-Diphenylacetonitrile
86-29-3 95+%
500g
$102 2022-05-27

Diphenylacetonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Lithium carbonate (Li2CO3) ,  Iodine Solvents: Dichloromethane ;  5 h, 35 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
I2/Li2CO3-promoted cyanation of diarylalcohols through a dual activation process
Hu, Liangzhen; et al, Tetrahedron, 2019, 75(2), 308-314

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: tert-Butanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
リファレンス
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-, hydrochloride (1:1) Solvents: Acetonitrile ;  3 - 4 h, 60 °C
リファレンス
HCl·DMPU-assisted one-pot and metal-free conversion of aldehydes to nitriles
Mudshinge, Sagar R.; et al, Green Chemistry, 2020, 22(13), 4161-4164

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane
リファレンス
The Beckmann reactions: rearrangements, elimination-additions, fragmentations, and rearrangement-cyclizations
Gawley, Robert E., Organic Reactions (Hoboken, 1988, 35,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Triphenylphosphine Solvents: Acetonitrile ;  20 h, rt
リファレンス
Conversion of alcohols, thiols, and trimethylsilyl ethers to alkyl cyanides using triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/n-Bu4NCN
Iranpoor, Nasser; et al, Journal of Organic Chemistry, 2004, 69(7), 2562-2564

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Tetrabutylammonium hexafluorophosphate ,  Methanesulfonic acid, 1,1,1-trifluoro-, calcium salt (2:1) Solvents: Dimethylacetamide ;  45 - 70 min, 120 °C
リファレンス
Lewis acid catalyzed nitrile synthesis from aldehyde
Bariya, Dipakkumar ; et al, Tetrahedron Letters, 2022, 94,

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Cupric acetate ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Reagents: Poly(methylhydrosiloxane) ;  5 min, rt; 12 h, rt
1.3 Reagents: Ammonium fluoride Solvents: Methanol ;  rt; 30 min, rt
リファレンス
Mechanistic Insight Facilitates Discovery of a Mild and Efficient Copper-Catalyzed Dehydration of Primary Amides to Nitriles Using Hydrosilanes
Liu, Richard Y. ; et al, Journal of the American Chemical Society, 2018, 140(5), 1627-1631

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Palladium diacetate ,  1,1′-[1,1′-Biphenyl]-2,2′-diylbis[1,1-dicyclohexylphosphine] Solvents: 1,4-Dioxane ;  30 min, rt
1.2 Reagents: Tripotassium phosphate Solvents: 1,4-Dioxane ;  rt; 24 h, 80 °C
リファレンス
The Concise Synthesis of Unsymmetric Triarylacetonitriles via Pd-Catalyzed Sequential Arylation: A New Synthetic Approach to Tri- and Tetraarylmethanes
Nambo, Masakazu; et al, Organic Letters, 2015, 17(1), 50-53

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  1 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Palladium-catalyzed benzylic direct arylation of benzyl sulfones with aryl halides
Niwa, Takashi; et al, Tetrahedron, 2009, 65(10), 1971-1976

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: (PB-7-11-22222)-Pentahydrobis[tris(1-methylethyl)phosphine]iridium Solvents: Toluene ;  150 °C
リファレンス
Pentahydridobis(triisopropylphosphine)iridium(V)
Murahashi, Shun-ichi; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 11

はんのうじょうけん
リファレンス
New methods and reagents in organic synthesis. 45. A new synthesis of some nonsteroidal antiinflammatory agents via cyano phosphates
Harusawa, Shinya; et al, Synthetic Communications, 1984, 14(14), 1365-71

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Acetonitrile ;  55 - 70 min, rt
リファレンス
Synthesis of α-aryl nitriles through B(C6F5)3-catalyzed direct cyanation of α-aryl alcohols and thiols
Rajagopal, Gurusamy; et al, Tetrahedron, 2009, 65(22), 4351-4355

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
リファレンス
Preparation of diphenylacetonitrile
Reid, Wm. Bradley Jr.; et al, Journal of the American Chemical Society, 1948, 70,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium bis(trimethylsilyl)amide Catalysts: Palladium diacetate ,  2,8,9-Tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Toluene ;  20 min, rt
1.2 6 h, 100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
P(i-BuNCH2CH2)3N: An Efficient Ligand for the Direct α-Arylation of Nitriles with Aryl Bromides
You, Jingsong; et al, Journal of Organic Chemistry, 2003, 68(21), 8003-8007

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Ferrous acetate Solvents: 2-Methyl-2-butanol ,  Water ;  15 h, 3 bar, 110 °C
リファレンス
'Nanorust'-catalyzed Benign Oxidation of Amines for Selective Synthesis of Nitriles
Jagadeesh, Rajenahally V.; et al, ChemSusChem, 2015, 8(1), 92-96

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Titanium tetrachloride Solvents: Water ;  24 h, 50 °C
1.2 Solvents: Dichloromethane ;  rt; 0.5 h, rt
リファレンス
Direct Synthesis of Nitriles from Alcohols with Trialkylsilyl Cyanide Using Bronsted Acid Montmorillonite Catalysts
Wang, Jia-Cheng; et al, ACS Catalysis, 2011, 1(5), 446-454

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Iron oxide (Fe2O3) (nitrogen doped graphene activated; supported on carbon) Solvents: 2-Methyl-2-butanol ,  Water ;  24 h, 1 bar, 40 °C
リファレンス
Stable and reusable nanoscale Fe2O3-catalyzed aerobic oxidation process for the selective synthesis of nitriles and primary amides
Murugesan, Kathiravan; et al, Green Chemistry, 2018, 20(1), 266-273

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 18-Crown-6 Solvents: Acetonitrile
リファレンス
Cyanation of halides with acetone cyanohydrin
Shapiro, E. A.; et al, Izvestiya Akademii Nauk SSSR, 1989, (11), 2647-8

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: (PB-7-11-22222)-Pentahydrobis[tris(1-methylethyl)phosphine]iridium Solvents: Toluene ;  150 °C
リファレンス
Pentahydridobis(triisopropylphosphine)-iridium(V)
Murahashi, Shun-ichi; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-3

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Triethylamine ,  4-Nitro-1-[(trifluoromethyl)sulfonyl]-1H-imidazole Solvents: Acetonitrile ;  10 min, rt
リファレンス
A convenient reagent for the conversion of aldoximes into nitriles and isonitriles
Zhang, Wei; et al, Chemical Communications (Cambridge, 2020, 56(46), 6221-6224

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Titanium tetrachloride Solvents: Water ;  24 h, 50 °C
1.2 Solvents: Dichloromethane ;  rt; 1 h, rt
リファレンス
Direct Synthesis of Nitriles from Alcohols with Trialkylsilyl Cyanide Using Bronsted Acid Montmorillonite Catalysts
Wang, Jia-Cheng; et al, ACS Catalysis, 2011, 1(5), 446-454

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Triphenylphosphine Solvents: Acetonitrile ;  6.5 h, reflux
リファレンス
Efficient conversion of tetrahydropyranyl (THP) ethers to their corresponding cyanides with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/n-Bu4NCN
Akhlaghinia, Batool, Phosphorus, 2004, 179(9), 1783-1786

ごうせいかいろ 23

はんのうじょうけん
1.1 Catalysts: Lithium carbonate (Li2CO3) ,  Iodine Solvents: Dichloromethane ;  5 h, 35 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
I2/Li2CO3-promoted cyanation of diarylalcohols through a dual activation process
Hu, Liangzhen; et al, Tetrahedron, 2019, 75(2), 308-314

ごうせいかいろ 24

はんのうじょうけん
1.1 Catalysts: (PB-7-11-22222)-Pentahydrobis[tris(1-methylethyl)phosphine]iridium Solvents: Toluene ;  12 h, 150 °C
リファレンス
Iridium-catalyzed selective C-C bond cleavage of nitriles and ketones
Terai, Hiroki; et al, Synlett, 2004, (12), 2185-2187

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  1-(Diphenylphosphinyl)-4-methylpiperazine Solvents: Dichloromethane ,  1,2-Dichloroethane
リファレンス
Seeking the ideal dehydrating reagent
Hendrickson, James B.; et al, Journal of Organic Chemistry, 1987, 52(18), 4139-40

ごうせいかいろ 26

はんのうじょうけん
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Titanium tetrachloride Solvents: Water ;  24 h, 50 °C
1.2 Solvents: Dichloromethane ;  rt; 1.5 h, rt
リファレンス
Direct Synthesis of Nitriles from Alcohols with Trialkylsilyl Cyanide Using Bronsted Acid Montmorillonite Catalysts
Wang, Jia-Cheng; et al, ACS Catalysis, 2011, 1(5), 446-454

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1656288-64-0 Solvents: Toluene ;  20 min, rt
1.2 4 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synergistic effect of a bis(proazaphosphatrane) in mild palladium-catalyzed direct α-arylations of nitriles with aryl chlorides
Han Kim, So; et al, European Journal of Organic Chemistry, 2014, 2014(27), 6025-6029

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Sodium bis(trimethylsilyl)amide Catalysts: Palladium diacetate ,  2,8,9-Tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Toluene ;  20 min, rt
1.2 6 h, 90 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
A general method for the direct α-arylation of nitriles with aryl chlorides
You, Jingsong; et al, Angewandte Chemie, 2003, 42(41), 5051-5053

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Cyanuric chloride Solvents: Acetonitrile ;  22 h, reflux
リファレンス
A new and convenient method of generating alkyl cyanides from alcohols and thiols using 2,4,6-trichloro[1,3,5]triazine/n-Bu4NCN
Akhlaghinia, Batool; et al, Letters in Organic Chemistry, 2005, 2(8), 725-730

ごうせいかいろ 30

はんのうじょうけん
1.1 Catalysts: Iron, [2-(dicyclohexylphosphino-κP)phenolato-κO][(1,2,3,4,5-η)-1,2,3,4,5-pentame… Solvents: Toluene ;  1 h, 25 °C
リファレンス
Bioinspired Iron-Catalyzed Dehydration of Aldoximes to Nitriles: A General N-O Redox-Cleavage Method
Gao, Hongjie; et al, Journal of Organic Chemistry, 2022, 87(16), 10848-10857

ごうせいかいろ 31

はんのうじょうけん
1.1 Catalysts: Gold trichloride Solvents: Dichloromethane ;  5 min, rt
1.2 Solvents: Water ;  rt
リファレンス
Chemoselective and Direct Functionalization of Methyl Benzyl Ethers and Unsymmetrical Dibenzyl Ethers by Using Iron Trichloride
Sawama, Yoshinari; et al, Chemistry - A European Journal, 2014, 20(9), 2631-2636

Diphenylacetonitrile Raw materials

Diphenylacetonitrile Preparation Products

Diphenylacetonitrile サプライヤー

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:86-29-3)
注文番号:SFD1084
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:02
価格 ($):

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